D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 229.75 g/mol. This compound has garnered attention due to its potential applications in pharmacology, particularly as an inhibitor of HIV protease, which is essential for the replication of the HIV virus .
This compound is classified under the International Patent Classification codes C07D 417/06, C07C 311/00, and C07D 213/00, indicating its relevance in organic chemistry and medicinal applications . It is also recognized within biochemical research contexts, particularly in proteomics . The compound is available from various suppliers but has been discontinued by some manufacturers, reflecting its specialized use in research settings .
The synthesis of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol typically involves several steps, including the introduction of the isopropylaminomethyl group to a methyl-substituted benzyl alcohol. The synthesis can be achieved through methods such as:
Specific technical details regarding reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity but are not extensively detailed in available literature.
The molecular structure of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol can be represented as follows:
The compound features a benzyl alcohol moiety with a methyl group at the para position relative to the hydroxyl group and an isopropylaminomethyl substituent. This configuration is critical for its biological activity.
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol participates in various chemical reactions typical of alcohols and amines:
These reactions are essential for modifying the compound for various applications, including drug formulation.
The mechanism of action of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol as an HIV protease inhibitor involves:
This action underscores its potential therapeutic role in managing HIV infections.
Relevant data on these properties are crucial for researchers working with this compound in laboratory settings.
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol has significant applications in scientific research:
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl)benzyl alcohol, hydrochloride emerged during the mid-20th century as researchers systematically modified epinephrine's core structure to enhance selectivity and metabolic stability. This compound—alternatively named 1-(4-methylphenyl)-2-(propan-2-ylamino)ethanol hydrochloride—exemplified strategic molecular design through its beta-phenylethylamine framework featuring a para-methylbenzyl alcohol core and isopropylaminoethyl side chain [3]. The para-methyl substitution distinguished it from earlier analogs like isoproterenol, conferring altered electronic distribution and steric interactions that modulated receptor binding affinity. As a synthetic intermediate, its primary utility resided in enabling rapid structural diversification; researchers exploited its chiral benzylic alcohol for stereoselective reductions or nucleophilic displacements to generate novel derivatives. Documentation from suppliers like ClearSynth explicitly categorizes it as a research-grade intermediate for experimental sympathomimetics, reflecting its role in discovery workflows rather than therapeutic use [3].
Table 1: Key Identifiers of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl)benzyl alcohol, hydrochloride
Property | Value/Descriptor |
---|---|
IUPAC Name | 1-(4-methylphenyl)-2-(propan-2-ylamino)ethanol hydrochloride |
SMILES | Cl.CC(C)NCC(O)c1ccc(C)cc1 |
Molecular Formula | C₁₂H₁₉NO·HCl (Base: C₁₂H₁₉NO) |
Chiral Form | Racemic (D,L-) mixture |
Primary Application | Synthetic intermediate for adrenergic analogs |
Supplier Classification | Research chemical (non-GMP) |
This compound’s significance lies in its structural bridge between natural catecholamine templates and targeted synthetic analogs. Unlike epinephrine’s catechol ring, its para-methylbenzyl alcohol moiety eliminated catechol-O-methyltransferase (COMT) susceptibility—addressing a key metabolic limitation of early sympathomimetics [6]. Concurrently, the isopropylamino group (versus norepinephrine’s primary amine) enhanced β-receptor selectivity. These modifications aligned with a broader shift toward non-catecholamines like salbutamol, which prioritized receptor subtype specificity and oral bioavailability. The racemic α-methylbenzyl alcohol core also enabled access to chiral auxiliaries for asymmetric synthesis, as seen in related compounds such as α,α-dimethyl-4-isopropylbenzyl alcohol (CAS 3445-42-9), where steric hindrance from dimethyl substitution influenced conformational stability [6].
Table 2: Structural Evolution in Sympathomimetic Intermediates
Structural Feature | Natural Template (Epinephrine) | D,L-4'-Methyl Analog | Advanced Analog (e.g., Salbutamol) |
---|---|---|---|
Aromatic Ring | Catechol (3,4-di-OH) | para-Methylbenzyl alcohol | Resorcinol (3,5-di-OH) |
Amino Group | -NHCH₃ | -NHCH(CH₃)₂ | -NHCH(CH₃)₂ |
Chirality | Single enantiomer | Racemic mixture | Single enantiomer (typically R) |
Metabolic Stability | Low (COMT substrate) | Moderate (non-catechol) | High |
Industrial-scale production of such intermediates relied critically on catalytic hydrogenolysis, as evidenced by patent US5750801A, which details continuous hydrolysis of benzyl chloride to benzyl alcohol—a potential precursor to para-methyl-substituted variants [2]. The patent emphasizes reactor design innovations (e.g., countercurrent flow and phase-separation distillation) to suppress dibenzyl ether formation, achieving >95% benzyl alcohol yields. Later advances, like patent CN111068747B, optimized catalysts for converting α,α-dimethyl-4-isopropylbenzyl alcohol (a structural relative) to cumene via hydrogenolysis, using rare-earth-modified Pd/C systems to maximize selectivity [4]. These methodologies directly enabled scalable, impurity-controlled synthesis of benzylic alcohol intermediates essential for sympathomimetic production.
Table 3: Hydrogenolysis Catalyst Systems for Benzyl Alcohol Derivatives
Patent | Catalyst Composition | Substrate | Key Innovation |
---|---|---|---|
US5750801A | None (alkaline hydrolysis) | Benzyl chloride | Continuous reactor design for hydrolysis |
CN111068747B | Pd/C + La/Sm oxides | α,α-dimethyl-4-isopropylbenzyl alcohol | Rare earth promoters suppress over-hydrogenation |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: